Niazicin A

Description

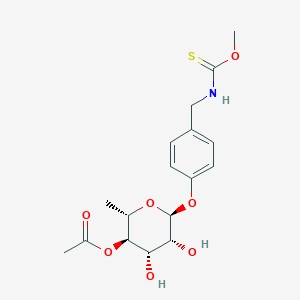

Structure

3D Structure

Properties

CAS No. |

159768-74-8 |

|---|---|

Molecular Formula |

C17H23NO7S |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[4-[(methoxycarbothioylamino)methyl]phenoxy]-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C17H23NO7S/c1-9-15(24-10(2)19)13(20)14(21)16(23-9)25-12-6-4-11(5-7-12)8-18-17(26)22-3/h4-7,9,13-16,20-21H,8H2,1-3H3,(H,18,26)/t9-,13-,14+,15-,16-/m0/s1 |

InChI Key |

HMXLIRAHSHWREJ-QOYUQHOESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CNC(=S)OC)O)O)OC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Niazicin a

Isolation from Moringa oleifera (Moringaceae Family)

Moringa oleifera, often referred to as the "miracle tree," is a primary source of Niazicin A. This plant is widely recognized for its diverse phytochemical composition, including various glycosides.

Bioassay-Guided Fractionation Techniques Employed for Extraction

The isolation of this compound from Moringa oleifera has frequently utilized bioassay-guided fractionation. This approach involves the systematic separation of plant extracts based on observed biological activity, allowing for the targeted isolation of compounds responsible for that activity. For instance, studies investigating the hypotensive properties of Moringa oleifera extracts have led to the isolation of this compound and other related compounds. researchgate.netresearchgate.netmdpi.comrsc.orgrsc.orginformaticsjournals.co.in Ethanolic extracts of fresh leaves have been subjected to this process. researchgate.netresearchgate.netmdpi.com Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) have been employed in the purification steps following initial extraction and fractionation. mdpi.com

Identification in Specific Plant Tissues (e.g., Fresh Leaves)

This compound has been identified in various tissues of Moringa oleifera. Notably, it has been isolated from the fresh leaves of the plant. researchgate.netresearchgate.netmdpi.comrsc.orgrsc.org While leaves are a significant source, other parts like pods have also been reported to contain this compound. researchgate.net Studies comparing the chemical profiles of different tissues have indicated variations in the content of various glycosides, emphasizing the importance of selecting appropriate plant parts for isolation efforts. cimap.res.in

Discovery and Isolation from Fungal Sources

Beyond its well-established presence in Moringa oleifera, this compound has also been reported to be isolated from fungal sources. researchgate.net This indicates a broader natural distribution for this compound than initially understood, suggesting potential avenues for alternative isolation methods or biotechnological production.

Co-occurrence and Relationship with Structurally Analogous Thiocarbamate Glycosides (e.g., Niazicin B, Niazimin A, Niazimin B)

This compound belongs to a group of structurally related thiocarbamate and carbamate (B1207046) glycosides found in Moringa oleifera. It frequently co-occurs with compounds such as Niazicin B, Niazimin A, and Niazimin B. researchgate.netresearchgate.netmdpi.comrsc.orgrsc.orgnih.govscienceopen.comresearchgate.nettovshop.bemdpi.comscispace.com These compounds share structural similarities, often differing in the presence of a thiocarbamate or carbamate group and variations in glycosylation or acetylation patterns. researchgate.netresearchgate.netrsc.orgrsc.orgvulcanchem.com The co-isolation of these compounds highlights the complex phytochemical profile of Moringa oleifera and suggests potential shared biosynthetic pathways. researchgate.netresearchgate.netrsc.orgrsc.org

The isolation of these analogous compounds, like Niazimin A and Niazimin B (carbamate glycosides) and this compound and Niazicin B (thiocarbamate glycosides), from the same extracts underscores their close relationship and co-occurrence in Moringa oleifera leaves. researchgate.netresearchgate.netrsc.orgrsc.org

Table 1: Selected Compounds Co-occurring with this compound in Moringa oleifera

| Compound Name | Structural Class | Natural Occurrence (M. oleifera tissue) |

| This compound | Thiocarbamate glycoside | Fresh Leaves, Pods |

| Niazicin B | Thiocarbamate glycoside | Fresh Leaves |

| Niazimin A | Carbamate glycoside | Fresh Leaves |

| Niazimin B | Carbamate glycoside | Fresh Leaves |

| Niazinin A | Thiocarbamate glycoside | Leaves, Pods |

| Niazinin B | Thiocarbamate glycoside | Leaves, Seeds |

| Niazimicin | Thiocarbamate glycoside | Leaves, Seeds |

| Niazirinin | Nitrile glycoside | Leaves, Pods |

| Niazirin (B37790) | Nitrile glycoside | Leaves, Pods |

Biosynthetic Pathways of Niazicin a

Elucidation of Precursor Metabolism Leading to Thiocarbamate Glycosides

Thiocarbamate glycosides, including Niazicin A and Niazicin B, have been successfully isolated from extracts of Moringa oleifera, particularly from the leaves. mdpi.comresearchgate.netresearchgate.net These compounds are part of a group of related glycosides found in the plant, which also includes carbamate (B1207046) glycosides (e.g., niazimin A, niazimin B) and nitrile glycosides (e.g., niazirin). mdpi.comresearchgate.netresearchgate.netcapes.gov.brresearchgate.net The co-occurrence and structural similarities of these compounds suggest a common metabolic origin or interconnected biosynthetic routes.

Role of Glucosinolates as Metabolic Precursors in Moringa oleifera

Glucosinolates are a prominent class of sulfur-containing secondary metabolites found in abundance in Moringa oleifera. mdpi.commdpi.comresearchgate.netnih.govsci-hub.semdpi.com These compounds are well-established as precursors to a variety of bioactive molecules, including isothiocyanates. mdpi.comnih.govresearchgate.net Research indicates that isothiocyanates and thiocarbamates in Moringa oleifera are derived from glucosinolates. mdpi.com

A key glucosinolate in Moringa oleifera is glucomoringin, which is identified as 4-(α-l-rhamnopyranosiloxy) benzyl (B1604629) glucosinolate. mdpi.comresearchgate.netnih.gov The enzymatic hydrolysis of glucosinolates by the enzyme myrosinase typically yields unstable aglycones that can rearrange into various products, including isothiocyanates. mdpi.comnih.govresearchgate.net The presence of glucosinolates with a benzyl moiety, such as glucomoringin, provides a plausible starting point for the biosynthesis of the benzyl-containing thiocarbamate glycosides like this compound.

Proposed Enzymatic Transformations Involved in this compound Scaffold Assembly

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, insights can be drawn from the known precursors and related compounds, as well as studies on the synthesis of these molecules. The structural features of this compound suggest a series of enzymatic transformations involving glycosylation, modification of the benzyl moiety, and formation of the thiocarbamate group.

Based on chemical synthesis routes for related thiocarbamate glycosides from Moringa oleifera, a potential biosynthetic sequence could involve a glycosidic benzylamine (B48309) intermediate. researchgate.netrsc.org This intermediate could be formed through the modification of a precursor derived from glucosinolate metabolism. Subsequent enzymatic steps might involve the conversion of this benzylamine to an isothiocyanate, followed by a reaction that leads to the formation of the thiocarbamate linkage. researchgate.netrsc.org

Enzymes commonly involved in natural product biosynthesis that could play a role include glycosyltransferases, which are responsible for attaching sugar moieties to aglycones. beilstein-journals.orgresearchgate.netbiorxiv.orgbiorxiv.org Reductases might be involved in converting functional groups to yield the benzylamine intermediate. Enzymes catalyzing the formation of isothiocyanates from glucosinolate-derived precursors and enzymes facilitating the formation of the thiocarbamate group would also be essential. While specific enzymes in the this compound pathway require further investigation, the general classes of enzymes involved in tailoring natural product scaffolds provide a framework for understanding these transformations.

Data Table: Proposed Biosynthetic Intermediates and Related Compounds

| Compound Name | Proposed Role in Biosynthesis | PubChem CID |

| Glucosinolates (general) | Precursors | - |

| Glucomoringin | Specific Glucosinolate Precursor | - |

| Isothiocyanates (general) | Potential Intermediates | - fishersci.co.uk |

| Glycosidic Benzylamine | Proposed Intermediate | - |

| Niazirin (B37790) (a nitrile glycoside) | Related Compound | - researchgate.net |

| Niazimin A (a carbamate glycoside) | Related Compound | - researchgate.net |

| This compound (thiocarbamate glycoside) | Final Product | 10068657 nih.gov |

Note: PubChem CIDs for general classes or proposed intermediates may not be available or are represented by example structures in PubChem.

Detailed Research Findings:

Research has focused on the isolation and structural characterization of this compound and related compounds from Moringa oleifera. mdpi.comresearchgate.netresearchgate.net Studies on the chemical synthesis of these thiocarbamate glycosides have provided valuable insights into possible reaction mechanisms that may be mirrored by enzymatic processes in the plant. researchgate.netrsc.org The consistent presence of glucosinolates, isothiocyanates, and various glycosides with similar structural elements in Moringa oleifera strongly supports a shared or interconnected biosynthetic network. mdpi.comresearchgate.netnih.gov

Comparative Biosynthesis with Related Natural Products

The biosynthesis of this compound can be compared to the pathways producing other related natural products in Moringa oleifera, such as the carbamate glycosides (niazimin A, niazimin B) and nitrile glycosides (niazirin). mdpi.comresearchgate.netresearchgate.netcapes.gov.brresearchgate.net These compounds share structural modules, including the glycosidic moiety and the benzyl group, suggesting that they may diverge from a common intermediate at certain points in their biosynthetic pathways. The key difference lies in the functional group attached to the benzylamine derivative: a thiocarbamate in this compound, a carbamate in niazimins, and a nitrile in niazirin. Understanding the enzymatic steps that lead to the formation of these distinct functional groups is central to unraveling the comparative biosynthesis of these compounds. The shared origin from glucosinolate metabolism further highlights the interconnectedness of these pathways. mdpi.com

Genetic Determinants and Gene Cluster Analysis for this compound Biosynthesis (if identified)

As of the current literature review, specific genes or gene clusters directly responsible for the biosynthesis of this compound in Moringa oleifera have not been definitively identified and characterized. While the genetic basis for the biosynthesis of glucosinolates in plants is becoming better understood researchgate.net, the downstream genes and enzymes specifically involved in converting glucosinolate-derived precursors into the complex structure of this compound remain largely unknown.

Research into the genetic determinants of secondary metabolite biosynthesis in plants often involves genome sequencing, transcriptome analysis, and gene expression studies to identify candidate genes encoding the relevant enzymes. Biosynthetic gene clusters, where genes encoding enzymes in a single pathway are physically clustered on the chromosome, are common in microorganisms and also occur in plants. universiteitleiden.nlunl.ptnih.govnasa.govresearchgate.net The identification of such a cluster for this compound biosynthesis would greatly facilitate the understanding of its pathway and enable potential metabolic engineering efforts. However, further research is needed to identify and characterize the specific genes and regulatory elements involved in the production of this unique thiocarbamate glycoside in Moringa oleifera.

Synthetic Strategies for Niazicin a and Analogues

Total Synthesis Approaches for Complex Thiocarbamate Glycosides

Total synthesis of complex thiocarbamate glycosides involves constructing the entire molecule from simpler precursors through a series of chemical reactions. This approach allows for the precise control of stereochemistry and the introduction of various functional groups. While specific detailed total synthesis routes for Niazicin A were not extensively detailed in the search results, the synthesis of related aromatic thiocarbamate glycosides from Moringa oleifera has been described. One route involves the condensation of a sugar moiety with p-hydroxybenzonitrile to form a glycoside, followed by reduction to the glycosidic benzylamine (B48309), conversion to the isothiocyanate, and finally alcoholysis to yield the desired thiocarbamate glycosides. rsc.org The synthesis of glycosyl dithiocarbamates, which share structural features with thiocarbamate glycosides, has also been explored, often involving the oxidation of glycosyl thiols or the reaction of glycals with dithiocarbamate (B8719985) salts. rsc.orgacs.org These methods highlight the chemical transformations and strategies employed in constructing the thiocarbamate glycoside scaffold.

Semi-Synthetic Modification of Naturally Occurring Precursors

This compound is a naturally occurring compound found in Moringa oleifera. researchgate.netnih.gov Semi-synthetic approaches leverage these natural sources by isolating precursors and then chemically modifying them to obtain this compound or its analogues. This can be a more efficient route than total synthesis, especially if the natural precursor is readily available. Moringa oleifera is known to contain a variety of glycosides, including those with nitrile, carbamate (B1207046), and thiocarbamate groups, which could potentially serve as starting materials for semi-synthesis. researchgate.net For example, other thiocarbamate glycosides like niazicin B and niazimin A and B have also been isolated from Moringa oleifera. researchgate.net Semi-synthesis has been employed for generating derivatives of natural compounds containing isothiocyanate functional groups, which are structurally related to thiocarbamates. researchgate.net

Chemoenzymatic Synthetic Routes Towards this compound and Derivatives

Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic reactions with the versatility of chemical transformations. This approach can offer advantages in terms of stereoselectivity and milder reaction conditions compared to purely chemical methods. While direct examples of chemoenzymatic synthesis specifically for this compound were not found in the search results, chemoenzymatic strategies have been developed for the synthesis of various complex molecules, including other glycosides and natural products. mdpi.commdpi.comresearchgate.net For instance, chemoenzymatic methods have been used for the synthesis of nucleoside analogues, involving enzymatic glycosylation steps. researchgate.netmdpi.com The use of enzymes like glycosyltransferases or other biocatalysts could potentially be integrated into synthetic routes for this compound and its derivatives to selectively form glycosidic linkages or introduce specific functional groups. Research in chemoenzymatic synthesis is ongoing, exploring novel pathways for the preparation of diverse bioactive molecules. nih.gov

Challenges and Future Prospects in Efficient this compound Synthesis

The synthesis of this compound and its analogues faces several challenges. The complex glycosidic structure and the presence of the thiocarbamate moiety require specific and often multi-step synthetic strategies. Achieving high yields and stereoselectivity can be difficult. mdpi.com The isolation of sufficient quantities of natural precursors for semi-synthetic routes can also be a limitation, as the concentration of these compounds in natural sources can vary. nih.gov

Future prospects in efficient this compound synthesis lie in developing more streamlined and environmentally friendly synthetic routes. This could involve the discovery of novel catalysts, the optimization of existing chemical transformations, and further exploration of chemoenzymatic approaches. Advances in biocatalysis and enzyme engineering may lead to the identification or design of enzymes capable of catalyzing specific steps in this compound synthesis with high efficiency and selectivity. mdpi.comnih.gov Furthermore, exploring alternative natural sources or developing sustainable methods for cultivating Moringa oleifera with higher yields of target compounds could enhance the feasibility of semi-synthetic routes. nih.gov The development of efficient synthetic methods is crucial for enabling further research into the properties and potential applications of this compound and its analogues.

Structure Activity Relationships Sar of Niazicin a and Derivatives

Significance of the Thiocarbamate Moiety in Bioactivity Profiles

A defining functional group within the structure of Niazicin A is the thiocarbamate moiety. foodb.ca This group, containing a sulfur atom double-bonded to a carbon also linked to nitrogen and oxygen, is present in this compound and other hypotensive glycosides found in Moringa oleifera, such as niazicin B. rsc.orgrsc.org Research on related compounds suggests that the amide linkage present in both carbamates and thiocarbamates is important for their hypotensive activity. rsc.orgrsc.org The thiocarbamate group is likely involved in the interactions of this compound with its biological targets, potentially through various intermolecular forces. The specific structural arrangement and electronic characteristics of the thiocarbamate moiety are anticipated to be crucial determinants of its binding affinity and biological effects.

Computational Approaches to SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, serve as valuable tools in the process of SAR elucidation. nih.govmedicaljournalshouse.comresearchgate.net QSAR approaches aim to develop mathematical models that correlate the structural properties (represented by molecular descriptors) of a series of compounds with their observed biological activities. nih.govresearchgate.net These models can be used to predict the activity of novel compounds and to identify the structural features that are most influential for the observed activity. nih.gov While the provided search results did not highlight specific QSAR studies focused solely on this compound, computational techniques such as molecular docking have been employed to investigate the interactions of Moringa oleifera compounds, including this compound, with biological targets such as Angiotensin-converting enzyme (ACE). researchgate.netresearchgate.net Molecular docking simulations can provide insights into the likely binding mode and affinity of a compound to a protein target, offering a theoretical framework for understanding SAR at a molecular level. researchgate.netwinona.edu These computational methods complement experimental SAR studies by providing mechanistic insights and aiding in the rational design of new derivatives with potentially improved pharmacological profiles.

This compound is a phenolic glycoside that has garnered attention in preclinical investigations for its diverse biological activities, including angiotensin-converting enzyme (ACE) inhibition, antimicrobial effects, and modulation of anti-inflammatory pathways. hmdb.cafoodb.ca These properties suggest its potential as a therapeutic agent for various conditions.

Biological Mechanisms of Action of Niazicin a Preclinical Investigations

Mechanism of Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-Converting Enzyme (ACE) plays a crucial role in the renin-angiotensin system, a key regulator of blood pressure. researchgate.netnih.gov Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and the potentiation of bradykinin, a vasodilator, ultimately resulting in lower blood pressure. mdpi.com Preclinical studies have indicated that Niazicin A possesses ACE inhibitory activity. researchgate.netnih.gov

Molecular Docking Studies and Binding Affinity with ACE Active Sites (C-domain and N-domain)

Molecular docking studies have been employed to understand the interaction between this compound and the active sites of ACE. ACE possesses two homologous catalytic domains, the N-domain and the C-domain. mazums.ac.ir These studies predict how a molecule like this compound might bind to the enzyme and the strength of that binding, represented by the binding affinity. researchgate.netmdpi.com

Research utilizing molecular docking with Autodock Vina has shown that this compound exhibits binding affinity with both the C-domain and N-domain of ACE. researchgate.netnih.gov The estimated free binding energy for this compound with the C-domain was reported as -7.6 kcal/mol, while with the N-domain, it was -7.9 kcal/mol. researchgate.netnih.gov These values indicate a favorable binding interaction with the enzyme.

For comparison, standard ACE inhibitor drugs like Captopril and Enalapril have also been evaluated using similar methods. Captopril showed binding energies of -5.5 kcal/mol and -5.6 kcal/mol with the C- and N-domains, respectively, while Enalapril showed -8.4 kcal/mol and -7.5 kcal/mol with the C- and N-domains. researchgate.netnih.gov Although Enalapril showed a slightly better binding energy with the C-domain, this compound demonstrated better binding energy with the N-domain compared to both Captopril and Enalapril. researchgate.netnih.gov

The binding affinities of this compound and standard ACE inhibitors with ACE domains are summarized in the table below:

| Compound | Binding Affinity with C-domain (kcal/mol) | Binding Affinity with N-domain (kcal/mol) |

| This compound | -7.6 researchgate.netnih.gov | -7.9 researchgate.netnih.gov |

| Captopril | -5.5 researchgate.netnih.gov | -5.6 researchgate.netnih.gov |

| Enalapril | -8.4 researchgate.netnih.gov | -7.5 researchgate.netnih.gov |

Identification of Key Amino Acid Residues Involved in Ligand-Protein Interactions

Molecular docking studies also provide insights into the specific amino acid residues within the ACE active sites that interact with this compound. These interactions, such as hydrogen bonds and hydrophobic interactions, are crucial for stabilizing the ligand-protein complex and mediating the inhibitory effect. plos.orgnih.govreading.ac.uk

Mechanisms of Antimicrobial Activity

This compound has also demonstrated antimicrobial activity in preclinical investigations. researchgate.netdntb.gov.ua This activity is of particular interest in the context of rising antimicrobial resistance, a significant global health threat. ifpma.orgembopress.orgcca-reports.careactgroup.org

Cellular and Molecular Targets in Bacterial Systems

The mechanisms by which this compound exerts its antimicrobial effects involve targeting essential components and processes within bacterial cells. While specific detailed mechanisms for this compound are still under investigation, general mechanisms of plant-derived antimicrobial compounds include disrupting cell wall synthesis, damaging cell membranes, inhibiting protein synthesis, and interfering with DNA replication and metabolic pathways. nih.govnih.gov

Studies have highlighted the notable antibacterial attributes of this compound. researchgate.net Its potential as an innovative antibiotic is underscored by its implications in addressing antibiotic resistance. researchgate.net

Implications for Addressing Antimicrobial Resistance

The emergence and spread of antimicrobial resistance (AMR) necessitate the discovery and development of new antimicrobial agents with novel mechanisms of action. ifpma.orgembopress.orgcca-reports.careactgroup.org The antibacterial properties of this compound and its potential to target bacterial systems could contribute to the efforts to combat AMR. researchgate.net By interfering with essential bacterial functions, this compound may offer an alternative or synergistic approach to overcome resistance mechanisms employed by pathogens. nih.gov The exploration of this compound's specific targets within bacterial cells is crucial for understanding its potential in addressing the challenges posed by drug-resistant bacteria.

Modulation of Anti-Inflammatory Signaling Pathways

Preclinical studies suggest that this compound may also possess anti-inflammatory properties. mdpi.commdpi.comsemanticscholar.org Inflammation is a complex biological response involved in the pathogenesis of numerous diseases. Modulating inflammatory signaling pathways can be a therapeutic strategy for inflammatory conditions. mdpi.com

Plant-derived compounds, including those found in Moringa oleifera (a source from which this compound has been isolated), have been shown to exert anti-inflammatory effects through various mechanisms. mdpi.comnih.gov These mechanisms can include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase, as well as the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β. mdpi.comnih.gov Additionally, some compounds can modulate signaling pathways involved in inflammation, such as the NF-κB pathway. mdpi.comnih.gov While the specific details of how this compound modulates these pathways require further dedicated investigation, its presence in plants known for anti-inflammatory activity suggests a potential role in influencing these processes.

Interaction with Nuclear Factor-kappa B (NF-κB) Pathway Components

Specific data detailing the direct interaction of isolated this compound with NF-κB pathway components in preclinical investigations were not found in the consulted literature. Studies on Moringa oleifera extracts broadly suggest modulation of this pathway researchgate.net.

Regulation of Pro-Inflammatory Cytokine Production (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β))

Studies investigating the effects of Moringa oleifera extracts have indicated potential effects on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) frontiersin.orgnih.govnih.gov. These cytokines play significant roles in inflammation and immune responses. However, specific detailed research findings demonstrating the direct regulatory effects of isolated this compound on the production levels of TNF-α and IL-1β in preclinical in vitro models were not available in the consulted literature.

Antiproliferative and Apoptosis-Inducing Mechanisms in In Vitro Cellular Models

Moringa oleifera extracts containing this compound have been suggested to possess antiproliferative activity and modulate apoptosis in tumor cell lines researchgate.net. However, specific detailed mechanisms for isolated this compound's effects on cell proliferation and apoptosis induction in in vitro cellular models are not extensively documented in the consulted literature. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or harmful cells. Key components of apoptotic pathways include caspases and pro-apoptotic proteins like BAX ijper.orgescholarship.orgnih.govresearchgate.netplos.org.

Effects on Cell Cycle Progression and Arrest

Detailed research findings specifically on the effects of isolated this compound on cell cycle progression and induction of cell cycle arrest in preclinical in vitro models were not available in the consulted literature. The cell cycle is a tightly regulated process essential for cell division and proliferation nih.govnih.govthermofisher.commdpi.com.

Induction of Apoptotic Pathways (e.g., Caspase Activation, BAX Upregulation)

Specific data demonstrating the direct induction of apoptotic pathways by isolated this compound, such as the activation of caspases or upregulation of BAX, in preclinical in vitro models were not found in the consulted literature. While Moringa oleifera extracts have been suggested to modulate apoptosis researchgate.net, the precise role and mechanism of isolated this compound in activating caspase cascades or influencing the expression or translocation of BAX remain to be elucidated based on the available information.

Modulation of Oncogenic Signaling Cascades (e.g., Wnt/β-catenin, PI3K/Akt/mTOR, TLR4/NF-κB, Nrf2-Keap1, YAP/TAZ Pathways)

Research on Moringa oleifera extracts has suggested potential interactions with several oncogenic signaling cascades, including Wnt/β-catenin, PI3K/Akt/mTOR, TLR4/NF-κB, Nrf2-Keap1, and YAP/TAZ pathways researchgate.net. These pathways play critical roles in cell growth, proliferation, survival, and immune responses, and their dysregulation is frequently observed in cancer nih.govnih.govnih.govnih.govfrontiersin.orgmedpath.commdpi.commdpi.comnih.govmedicine.dp.uaviamedica.plmdpi.commdpi.commdpi.complos.orgnih.govnih.gov. However, specific detailed research findings on how isolated this compound directly modulates these signaling cascades in preclinical in vitro models, including data on protein phosphorylation levels, gene expression, or specific molecular interactions, were not available in the consulted literature.

Advanced Research Methodologies for Niazicin a Investigation

Chromatographic and Spectroscopic Techniques for Isolation and Structure Elucidation

The initial stages of studying a natural compound involve its isolation from the source material and the subsequent determination of its chemical structure. Chromatographic techniques are indispensable for separating Niazicin A from the complex mixture of compounds present in plant extracts, such as those from Moringa oleifera. High-performance liquid chromatography (HPLC) and fast centrifugal partition chromatography (FCPC) have been successfully employed for the isolation and purification of nitrile glycosides like niazirin (B37790), a related compound found in Moringa oleifera. researchgate.nettandfonline.comresearchgate.net FCPC, for instance, has been shown to yield niazirin with high purity (94.8%) from crude extracts. researchgate.nettandfonline.com

Following isolation, spectroscopic methods are crucial for elucidating the structure of this compound. A combination of techniques provides complementary information about the molecule's composition, functional groups, and connectivity.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight of the compound, which helps in establishing its elemental composition or molecular formula. nih.gov

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D techniques like ¹H NMR and ¹³C NMR, and 2D techniques such as COSY, NOESY, HMQC, and HMBC, provides detailed information about the arrangement of atoms within the molecule. researchgate.netrsc.orglehigh.edu These methods help identify different types of protons and carbons, their neighboring atoms, and through-space correlations, allowing for the construction of the molecular skeleton and the assignment of functional groups. researchgate.netrsc.orglehigh.edu The structures of this compound and related glycosides have been elucidated using extensive spectroscopic evidence, including 2D NMR techniques. researchgate.netrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by identifying characteristic vibrational frequencies. nih.govresearchgate.netlehigh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of conjugated systems and certain chromophores within the molecule, providing insights into its electronic transitions. nih.govresearchgate.netlehigh.edu

The combined application of these spectroscopic techniques, often integrated with chemical reactions, has been fundamental in determining the structures of this compound and other related natural products. researchgate.netrsc.org

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play an increasingly significant role in the investigation of natural compounds, offering insights into their potential interactions with biological targets and facilitating the design of new ligands.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when it is bound to a receptor (such as a protein target) and to estimate the binding affinity. nih.goveuropeanreview.orgdost.gov.ph This provides valuable information about the potential biological targets of this compound and the nature of its interactions with these targets. Studies have utilized molecular docking to assess the binding efficiency of Moringa oleifera phytochemicals, including this compound, with enzymes like Angiotensin-converting enzyme (ACE). researchgate.net These studies compare the binding energies of the natural compounds to those of known inhibitors, such as Captopril and Enalapril, to gauge their potential inhibitory activity. researchgate.net

Molecular dynamics (MD) simulations extend molecular docking by simulating the dynamic behavior of the ligand-receptor complex over time. nih.goveuropeanreview.orgdost.gov.ph MD simulations provide information about the stability of the complex, conformational changes, and the strength of interactions, offering a more realistic picture of the binding event. nih.goveuropeanreview.orgdost.gov.ph MD simulations have been used in studies investigating the interaction of potential inhibitors with targets like phosphodiesterase-5 (PDE5) and cyclooxygenase-2 (COX-2), providing insights into the stability and flexibility of the protein-ligand complexes. nih.goveuropeanreview.orgeuropeanreview.org

Data from molecular docking studies can be presented in tables showing the binding energies of this compound and reference compounds to specific targets. For example, a hypothetical data table based on the search results discussing ACE binding might look like this:

| Compound | Target | Binding Energy (kcal/mol) | Reference Inhibitor |

| This compound | ACE | [Value] | Captopril |

| Niazimin A | ACE | [Value] | Enalapril |

| Niaziminin B | ACE | [Value] | Captopril |

| Captopril | ACE | [Value] | N/A |

| Enalapril | ACE | [Value] | N/A |

Similarly, for PDE5 inhibition studies, a table comparing binding affinities could be generated:

| Compound | Target | Binding Affinity (kcal/mol) | Reference Inhibitor |

| Boesenbergin A | PDE5 | -8.8 | Sildenafil |

| Ginkolide B | PDE5 | -8.5 | Sildenafil |

| Sildenafil | PDE5 | -8.1 | N/A |

| Montanol | PDE5 | -7.8 | Sildenafil |

| Beta-sitosterol | PDE5 | -7.1 | Sildenafil |

| Eugenol acetate | PDE5 | -6.9 | Sildenafil |

Data based on search result europeanreview.org.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening (VS), is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their predicted binding to a target or their similarity to known active compounds. nibn.go.jpresearchgate.netresearchgate.net This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nibn.go.jpresearchgate.net

Virtual screening can be broadly categorized into structure-based virtual screening, which utilizes the 3D structure of the target protein, and ligand-based virtual screening, which relies on the properties of known active ligands. nibn.go.jpresearchgate.netresearchgate.net Both approaches can be applied to identify potential targets or active analogs of this compound. In silico design goes a step further, involving the computational design of novel molecules with desired properties, often based on the structural information of the target or existing ligands. nibn.go.jpresearchgate.netnih.gov These computational methods offer a cost-effective and time-efficient way to explore chemical space and identify promising candidates for further investigation. nibn.go.jpresearchgate.net

In Vitro Cellular Assay Systems for Mechanistic Studies

In vitro cellular assay systems are essential for investigating the biological effects of this compound at the cellular level and elucidating its underlying mechanisms of action. Various cell lines are utilized to model specific physiological or pathological conditions.

Cancer Cell Lines: Cancer cell lines are widely used to study the potential anti-cancer properties of natural compounds. nih.govbiorxiv.org In vitro studies using cancer cell lines can assess the effects of this compound on cell proliferation, migration, invasion, and apoptosis. biorxiv.orgmdpi.com Co-culture systems involving cancer cells and other cell types, such as macrophages and endothelial cells, can provide insights into the complex interactions within the tumor microenvironment and how this compound might modulate these interactions. nih.govbiorxiv.orgmdpi.com

Endothelial Cells: Endothelial cells form the lining of blood vessels and play a crucial role in various physiological processes, including angiogenesis and inflammation. nih.govbiorxiv.orgbiorxiv.orgnih.gov In vitro assays using endothelial cells can investigate the effects of this compound on endothelial cell function, such as proliferation, migration, tube formation (angiogenesis), and their interactions with other cell types like macrophages. nih.govbiorxiv.orgbiorxiv.orgnih.gov

Macrophages: Macrophages are immune cells involved in inflammation, tissue repair, and the regulation of the tumor microenvironment. nih.govbiorxiv.orgmdpi.combiorxiv.orgnih.gov In vitro studies using macrophage cell lines or primary macrophages can assess the immunomodulatory effects of this compound, including its influence on macrophage polarization (e.g., M1 vs. M2 phenotypes), cytokine production, and their interactions with cancer cells or endothelial cells. nih.govbiorxiv.orgmdpi.combiorxiv.orgnih.gov

These in vitro systems allow researchers to study specific cellular pathways and responses influenced by this compound under controlled conditions, providing valuable data for understanding its biological activities and potential therapeutic applications.

Preclinical In Vivo Animal Models for Pharmacodynamic Evaluation

Preclinical in vivo animal models are indispensable for evaluating the pharmacodynamic effects of this compound in a living system, assessing its efficacy, and understanding its effects on disease progression. These models aim to mimic human disease conditions to provide relevant biological data.

Hypertensive Models: Animal models of hypertension, such as spontaneously hypertensive rats (SHRs), are used to study compounds with potential blood pressure-lowering effects. researchgate.netmdpi.comfrontiersin.org SHRs are a well-validated model for human essential hypertension, exhibiting a gradual increase in blood pressure and developing cardiovascular complications similar to those in humans. mdpi.comfrontiersin.org Studies in hypertensive animal models can evaluate the effect of this compound on blood pressure, heart rate, and other relevant cardiovascular parameters. researchgate.netfrontiersin.org

Inflammatory Models: Various animal models are used to study inflammation and evaluate the anti-inflammatory potential of compounds. ijpras.com These models can involve inducing inflammation using phlogistic agents like carrageenan, or studying chronic inflammatory conditions. ijpras.com In vivo inflammatory models allow for the assessment of this compound's ability to reduce swelling, pain, and the infiltration of inflammatory cells. ijpras.com Evaluating the effects of this compound in inflammatory models can provide insights into its potential for treating inflammatory diseases.

These in vivo studies provide crucial data on the biological activity of this compound in a complex living organism, complementing the findings from in vitro studies and guiding further research and potential therapeutic development.

Omics Technologies in Natural Product Discovery

Omics technologies, such as metabolomics and transcriptomics, provide a comprehensive view of the molecular changes induced by natural compounds, offering deeper insights into their mechanisms of action and potential pathways affected.

Metabolomics for Pathway Identification: Metabolomics involves the global analysis of metabolites within a biological system. frontiersin.orgmdpi.commdpi.comnih.gov By comparing the metabolomic profiles of cells or tissues treated with this compound to control groups, researchers can identify changes in metabolite levels and patterns. frontiersin.orgmdpi.commdpi.comnih.gov This can help in identifying the metabolic pathways that are affected by this compound, providing clues about its biological targets and mechanisms. Integrated analysis of metabolomics and other omics data can reveal key metabolites and pathways involved in a biological response. frontiersin.orgmdpi.commdpi.comnih.gov

Transcriptomics for Gene Expression Analysis: Transcriptomics involves the study of the complete set of RNA transcripts produced by a genome. frontiersin.orgmdpi.commdpi.comnih.gov Analyzing changes in gene expression levels in response to this compound treatment can reveal the genes and signaling pathways that are activated or repressed by the compound. frontiersin.orgmdpi.commdpi.comnih.gov This provides insights into the cellular processes influenced by this compound and its potential downstream effects. Combined transcriptomic and metabolomic analyses are powerful for elucidating the regulatory networks and mechanisms underlying the effects of natural products. frontiersin.orgmdpi.commdpi.comnih.gov

These omics technologies provide a systems-level understanding of how this compound interacts with biological systems, offering valuable information for identifying its therapeutic potential and understanding its biological activities in detail.

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Biosynthetic Enzymes and Pathways

A detailed understanding of how Niazicin A is produced in nature, particularly within Moringa oleifera, is a critical area for future research. This involves identifying the specific enzymes and genetic pathways responsible for its biosynthesis. Research into biosynthesis strategies for enhanced metabolites has been highlighted as a relevant area. researchgate.net Elucidating these pathways could potentially enable optimized production through biotechnological approaches or provide insights for synthetic routes.

Rational Design and Synthesis of this compound Analogues with Enhanced Bioactivity and Selectivity

Given the observed bioactivities of this compound, such as its hypotensive effects and potential as an ACE inhibitor, the rational design and synthesis of structural analogues represent a promising avenue. vulcanchem.commdpi.comnih.govmdpi.comresearchgate.net Future research should focus on modifying the this compound structure to potentially enhance its potency, improve its pharmacokinetic properties, or increase its selectivity for specific biological targets. Computational studies, such as molecular docking, can play a significant role in the design phase by predicting the interaction of analogues with target enzymes or receptors. researchgate.netresearchgate.netunair.ac.idunbrah.ac.idnih.gov The synthesis of analogues of natural compounds with improved activities is a recognized research direction. tandfonline.com

Identification of Novel Molecular Targets and Signaling Networks Affected by this compound

While this compound has been noted for its ACE inhibitory activity, a comprehensive identification of all its molecular targets and the signaling networks it influences is still needed. vulcanchem.commdpi.comnih.govmdpi.comresearchgate.net Future research should employ advanced techniques, such as proteomic and transcriptomic analyses, to identify all proteins and genes modulated by this compound exposure. Understanding these interactions at a system level will provide a clearer picture of its mechanisms of action and potential therapeutic applications. Identifying the target of molecular action of active compounds is crucial for optimizing pharmacodynamic activity. unair.ac.id

Investigation of Synergistic Effects of this compound with Other Bioactive Compounds

Moringa oleifera contains a variety of bioactive compounds, and the potential for synergistic interactions between this compound and these or other natural or synthetic compounds warrants further investigation. vulcanchem.commdpi.com Researching synergistic effects could lead to the development of combination therapies with enhanced efficacy or reduced required doses of individual compounds. mdpi.comsemanticscholar.org Studies have already indicated synergistic interactions of this compound with flavonoids and phenolic acids in Moringa extracts in reducing oxidative stress. vulcanchem.com

Development of Advanced Delivery Systems for Targeted Research Applications

To facilitate research into the specific biological effects of this compound, particularly in complex biological systems or in vivo models, the development of advanced delivery systems is important. This could include encapsulation in nanoparticles or other carriers to improve stability, solubility, bioavailability, and targeted delivery to specific cells or tissues. mdpi.comnih.govmdpi.com Novel delivery systems can help overcome challenges related to the instability or insolubility of natural compounds. nih.gov

Q & A

Q. What validated chromatographic methods are recommended for isolating Niazicin A from Moringa oleifera, and how do retention times and mobile phase compositions influence purity assessment?

Methodological Answer: this compound isolation typically employs reverse-phase HPLC or LC-MS with optimized mobile phases (e.g., water-acetonitrile gradients). Fractionation protocols from Moringa oleifera leaf extracts should include UV detection at 220–280 nm to capture carbamate-specific absorbance patterns . Retention times and column selectivity (C18 vs. C8 phases) must be calibrated against reference standards to minimize co-elution with structurally similar isomers (e.g., niazimin A/B). Purity thresholds (>95%) should be confirmed via orthogonal techniques like NMR integration of proton signals or mass spectral deconvolution .

Q. How can researchers determine the purity of this compound using spectroscopic techniques, and what are the critical spectral markers?

Methodological Answer: High-field NMR (≥400 MHz) is essential for structural validation. Key markers include:

- ¹H NMR : Singlet signals for carbamate protons (δ 6.8–7.2 ppm) and methylene groups adjacent to the thiocarbamate moiety (δ 3.5–4.0 ppm).

- LC-MS : Molecular ion peaks at m/z 271 [M+H]⁺ with characteristic fragmentation patterns (e.g., loss of CO₂ or NH₃ groups) .

Quantitative purity analysis requires integration of impurity peaks relative to the this compound signal, with correction factors applied for solvent artifacts.

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved using orthogonal assay platforms?

Methodological Answer: Discrepancies in bioactivity often arise from assay-specific redox conditions or cell line variability. To address this:

- Perform dose-response profiling under controlled oxygen tension (e.g., hypoxia vs. normoxia) using standardized cell models (e.g., HepG2 for hepatic metabolism).

- Validate results with orthogonal assays: Compare DPPH radical scavenging (cell-free) with intracellular ROS quantification (e.g., H₂DCFDA fluorescence) .

- Control for matrix effects by spiking this compound into plant extract blanks to isolate compound-specific activity .

Q. What computational approaches are suitable for studying this compound’s structure-activity relationships (SAR) in molecular targets like NF-κB or Nrf2?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model this compound’s binding affinity to Keap1-Nrf2 or IKK-β domains. Validate with mutational studies on critical residues (e.g., Cys151 in Keap1) .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent (TIP3P water model). Analyze RMSD/RMSF to identify flexible regions affecting binding .

- QSAR modeling : Corrogate experimental IC₅₀ values with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How should dose-response studies for this compound be designed to account for nonlinear pharmacokinetics in preclinical models?

Methodological Answer:

- Use allometric scaling from in vitro EC₅₀ values (e.g., enzyme inhibition) to establish initial in vivo dosing (mg/kg). Adjust for species-specific metabolic rates (e.g., cytochrome P450 isoforms) .

- Incorporate compartmental modeling to predict tissue distribution, with sampling at multiple timepoints (0–24 hrs) for plasma and target organs.

- Validate nonlinearity via Hill coefficient analysis in dose-response curves; a coefficient >1 suggests cooperative binding or saturation kinetics .

Q. What strategies mitigate matrix interference when quantifying this compound in complex biological samples (e.g., serum or tissue homogenates)?

Methodological Answer:

- Sample preparation : Use protein precipitation (acetonitrile:methanol, 3:1) followed by SPE cleanup (C18 cartridges) to remove lipids and proteins .

- LC-MS/MS optimization : Employ differential ion mobility (DMS) to separate this compound from isobaric interferences. Use stable isotope-labeled internal standards (e.g., ¹³C-labeled this compound) for quantification .

- Validation : Assess matrix effects via post-column infusion and standard addition recovery tests (85–115% acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.